molecular formula C7H7FN2O2 B1342181 (4-Fluoro-3-nitrophenyl)methanamine CAS No. 771581-73-8

(4-Fluoro-3-nitrophenyl)methanamine

Cat. No. B1342181
M. Wt: 170.14 g/mol
InChI Key: UALXEVNNBBBYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Fluoro-3-nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H7FN2O2 . It is also known by other names such as 4-Fluoro-3-nitro-benzylamine and Rarechem AL BW 0973 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-3-nitrophenyl)methanamine” is 1S/C7H7FN2O2.ClH/c8-6-2-1-5 (4-9)3-7 (6)10 (11)12;/h1-3H,4,9H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Fluoro-3-nitrophenyl)methanamine” has a molecular weight of 170.14 . It has a boiling point of 311.2ºC at 760 mmHg and a density of 1.355g/cm3 . .

Scientific Research Applications

1. Synthesis and Characterization

(4-Fluoro-3-nitrophenyl)methanamine and its derivatives are primarily used in the synthesis and characterization of complex organic compounds. For instance, a study detailed the synthesis of Schiff bases from 4-nitrocinnamaldehyde and their structural and electronic properties, suggesting potential applications in the development of nonlinear optical (NLO) materials due to their optical properties (Ani et al., 2021).

2. Pharmaceutical Development

Derivatives of (4-Fluoro-3-nitrophenyl)methanamine are involved in pharmaceutical development processes. For instance, the compound has been used in the improved synthesis of retigabine, an anticonvulsant drug, indicating its role in optimizing pharmaceutical synthesis processes (Wang We, 2014).

3. Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of (4-Fluoro-3-nitrophenyl)methanamine are used in the synthesis of novel polymers. A study highlights the preparation of new poly(keto ether ether amide)s with high thermal stability and enhanced solubility, showcasing the role of these derivatives in the development of advanced materials (Sabbaghian et al., 2015).

4. Biological Activity Studies

Studies have also explored the biological activities of compounds synthesized using (4-Fluoro-3-nitrophenyl)methanamine derivatives. For instance, new phosphoramidate derivatives of 5-nitroquinolin-8-ol synthesized from (4-Fluoro-3-nitrophenyl)methanamine showed promising antimicrobial and antioxidant activities, indicating their potential in the development of new bioactive compounds (Reddy et al., 2015).

Safety And Hazards

“(4-Fluoro-3-nitrophenyl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is a substance that requires caution (GHS07) . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The future directions for the use of “(4-Fluoro-3-nitrophenyl)methanamine” are not specified in the search results. Given that it is used for research and development , its future applications would likely depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALXEVNNBBBYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594064
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-nitrophenyl)methanamine

CAS RN

771581-73-8
Record name 4-Fluoro-3-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-3-nitrophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-nitrophenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-Fluoro-3-nitrophenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-3-nitrophenyl)methanamine
Reactant of Route 5
(4-Fluoro-3-nitrophenyl)methanamine
Reactant of Route 6
(4-Fluoro-3-nitrophenyl)methanamine

Citations

For This Compound
1
Citations
LM Malmgren - 2007 - digitalcommons.usf.edu
Protein-protein interactions are central to most biological processes. Although in the field of drug discovery there is a great interest in targeting protein-protein interactions, the discovery …
Number of citations: 1 digitalcommons.usf.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.